molecular formula C13H17NO3 B13159015 benzyl N-(3-methyl-2-oxobutyl)carbamate

benzyl N-(3-methyl-2-oxobutyl)carbamate

Cat. No.: B13159015
M. Wt: 235.28 g/mol
InChI Key: IVRBMFNONWRESO-UHFFFAOYSA-N
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Description

(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER is a chemical compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a carbamic acid ester linked to a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER typically involves the reaction of (3-METHYL-2-OXO-BUTYL)-CARBAMICACID with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as autophagy and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER is unique due to its specific ester linkage and the presence of both carbamic acid and benzyl groups. This combination imparts unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Biological Activity

Benzyl N-(3-methyl-2-oxobutyl)carbamate, a carbamate derivative, has garnered attention in recent years for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which plays a crucial role in its biological activity. The structure can be represented as follows:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

This compound is synthesized through various chemical reactions, including substitution and esterification processes that enhance its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis, potentially influencing cancer cell viability.
  • Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

  • In Vitro Studies : An investigation into the effects of this compound on MCF-7 cells revealed significant induction of apoptosis characterized by increased caspase activity and DNA fragmentation. These results support the hypothesis that the compound may trigger programmed cell death in cancer cells .
  • Animal Models : A study involving BALB/c mice treated with this compound showed reduced tumor growth compared to control groups. Histological analysis indicated decreased proliferation markers in treated tumors, further corroborating the compound's potential therapeutic effects.

Comparison with Similar Compounds

This compound can be compared with other structurally related compounds to understand its unique properties:

Compound NameStructural FeaturesBiological Activity
Benzyl CarbamateSimple carbamateModerate cytotoxicity
3-Methyl-2-Oxobutyl CoumarinCoumarin derivativeHigh cytotoxicity
3-Methyl-2-Oxobutyl BenzooXazol-2-OneBenzooXazole derivativeVariable activity across cell lines

This comparison highlights the distinctiveness of this compound due to its specific structural features that influence its reactivity and biological interactions.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl N-(3-methyl-2-oxobutyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-10(2)12(15)8-14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)

InChI Key

IVRBMFNONWRESO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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